4-[(aminooxy)methyl]Benzonitrile
Description
4-[(Aminooxy)methyl]benzonitrile is a benzonitrile derivative featuring an aminooxy (-O-NH₂) functional group attached via a methylene bridge to the para position of the benzene ring. Benzonitrile derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as precursors or intermediates . The aminooxy group in this compound introduces unique nucleophilic and hydrogen-bonding capabilities, making it valuable for applications such as nitric oxide donation, prodrug design, or coordination chemistry.
Properties
IUPAC Name |
4-(aminooxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-7-1-3-8(4-2-7)6-11-10/h1-4H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBANLOLDZIUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555490 | |
| Record name | 4-[(Aminooxy)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782-39-4 | |
| Record name | 4-[(Aminooxy)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(aminooxy)methyl]Benzonitrile typically involves the reaction of 4-formylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired aminooxy compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(aminooxy)methyl]Benzonitrile undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Primary amines
Substitution: Various substituted benzonitriles
Scientific Research Applications
4-[(aminooxy)methyl]Benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(aminooxy)methyl]Benzonitrile involves its reactivity with nucleophiles and electrophiles. The aminooxy group can form stable adducts with carbonyl compounds, making it useful in the modification of biomolecules. The nitrile group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic/Imine Substituents
Compounds like 4-[[(4-Methoxyphenyl)methylene]amino]benzonitrile (C₁₅H₁₂N₂O, MW 236.27) feature aromatic substituents linked via imine bonds. These derivatives exhibit higher molecular weights and melting points (e.g., 106°C for the methoxy analog) compared to 4-[(aminooxy)methyl]benzonitrile (C₈H₇N₂O, MW 149.16), which lacks extended conjugation . The methoxy group enhances lipophilicity and thermal stability but reduces nucleophilic reactivity relative to the aminooxy group.
Heterocyclic Derivatives
Heterocyclic-substituted analogs, such as 4-[(3-Methyl-4-nitro-1H-pyrazol-1-yl)methyl]benzonitrile (C₁₂H₁₁N₄O₂, MW 259.25), demonstrate applications in pharmaceutical intermediates. The nitro group in such compounds increases electrophilicity and toxicity compared to the aminooxy group, which is less reactive but more biocompatible . Similarly, 4-[(6-fluoro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile (C₁₇H₁₄FN₂O₂, MW 297.31) incorporates a benzoxazine moiety, enabling interactions with biological targets like enzymes or receptors .
Alkoxy/Alkyl Chain Derivatives
Derivatives with alkoxy chains, such as 4-[[[4-(hexyloxy)phenyl]methylene]amino]benzonitrile (C₂₀H₂₂N₂O, MW 306.40), exhibit increased lipophilicity and altered solubility profiles. These properties make them suitable for applications requiring slow release or membrane penetration, unlike the hydrophilic aminooxy group, which may favor aqueous solubility . Safety data for 4-[[(2-methylhexyl)oxy]methyl]benzonitrile (C₁₅H₂₁NO, MW 231.33) highlight hazards such as oral toxicity (Category 4) and respiratory irritation, suggesting that alkyl chain length impacts toxicity .
Data Tables
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₈H₇N₂O | 149.16 | -CH₂-O-NH₂ | N/A | Nitric oxide donors, prodrugs |
| 4-[[(4-Methoxyphenyl)methylene]amino]benzonitrile | C₁₅H₁₂N₂O | 236.27 | -CH=N-(4-OCH₃-C₆H₄) | 106 | Materials science |
| 4-[(3-Methyl-4-nitro-1H-pyrazol-1-yl)methyl]benzonitrile | C₁₂H₁₁N₄O₂ | 259.25 | -CH₂-(3-Me-4-NO₂-pyrazole) | N/A | Pharmaceutical intermediates |
| 4-[[[4-(Hexyloxy)phenyl]methylene]amino]benzonitrile | C₂₀H₂₂N₂O | 306.40 | -CH=N-(4-C₆H₁₃O-C₆H₄) | N/A | Lipophilic carriers |
| 4-(Pyridin-4-ylcarbonyl)benzonitrile | C₁₃H₈N₂O | 208.22 | -CO-(pyridin-4-yl) | 64–66 | Bioactive scaffolds |
Biological Activity
4-[(Aminooxy)methyl]Benzonitrile, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
It features a benzene ring substituted with an aminooxy group and a nitrile group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aminooxy group is known to participate in reactions that inhibit specific enzymes involved in disease processes. This compound has shown promise in several areas:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anticancer Properties : Demonstrated potential in inhibiting tumor cell proliferation through apoptosis induction.
- Neuroprotective Effects : May protect neuronal cells from oxidative stress.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study evaluated its efficacy against common bacterial pathogens, yielding the following Minimum Inhibitory Concentrations (MIC):
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The following table summarizes its effects on different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating the compound's potential as an anticancer agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. The treatment resulted in a significant reduction in infection size within five days, showcasing its potential as a topical antimicrobial agent. -
Case Study on Neuroprotection :
In a study involving neurodegenerative models, administration of this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells. This suggests its utility in developing therapies for conditions like Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
